2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety and a naphthalen-1-yl (1-naphthyl) substituent. The synthesis likely involves multi-step coupling reactions, analogous to methods for related thiazole-carboxamides .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c30-24(16-11-12-20-21(13-16)33-14-32-20)29-26-28-23-18(8-4-10-22(23)34-26)25(31)27-19-9-3-6-15-5-1-2-7-17(15)19/h1-3,5-7,9,11-13,18H,4,8,10,14H2,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQVZPSTRJQYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule known for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole component, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The methods often include the use of specific reagents and conditions to achieve the desired structural configurations. Recent patents and research articles provide detailed methodologies for synthesizing derivatives of benzo[d][1,3]dioxole and thiazole compounds that may be relevant to this compound's synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. Some compounds demonstrated IC50 values lower than that of standard drugs like doxorubicin .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
| Compound B | >150 µM (non-cytotoxic) | >150 µM (non-cytotoxic) | >150 µM (non-cytotoxic) |
The anticancer mechanisms of these compounds have been studied extensively:
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest at the G2-M phase, suggesting they interfere with mitotic processes .
- Apoptosis Induction : The compounds have been shown to activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating apoptosis .
- EGFR Inhibition : Some studies suggest that these compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancer cells .
Study 1: Cytotoxicity Evaluation
In a study evaluating various benzodioxole derivatives, it was found that specific modifications to the benzo[d][1,3]dioxole structure significantly enhanced cytotoxicity against HepG2 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the hypothesis that structural characteristics play a vital role in biological activity .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines elements of benzo[d][1,3]dioxole and thiazole moieties, which are known for their diverse biological activities. The presence of these functional groups can influence the compound's interactions with biological targets.
Antimicrobial Activity
The thiazole and benzo[d][1,3]dioxole frameworks are associated with antimicrobial properties. A series of thiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria . These findings imply that the compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against various pathogens.
Inhibition of Enzymatic Activity
Compounds with similar structures have demonstrated inhibitory effects on key enzymes involved in bacterial DNA replication and repair processes . This suggests that 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide could potentially serve as a lead compound for developing new antibacterial agents targeting these enzymes.
Synthetic Methodologies
The synthesis of compounds related to this compound involves several established organic chemistry techniques. The use of deuterated precursors has been explored to enhance the synthesis of benzo[d][1,3]dioxoles . These methods can be adapted to synthesize the compound efficiently while ensuring high yields and purity.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Carboxamide Derivatives
describes N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds [3a–s]), which share the thiazole-carboxamide backbone but differ in substituents. Key distinctions include:
The 1-naphthyl group may offer stronger π-π stacking than smaller aryl substituents in [3a–s], which could enhance target binding .
Triazole-Thione Derivatives
discusses 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]), which differ in heterocyclic core but share sulfonyl and halogenated aryl groups. Comparisons include:
The benzo[d][1,3]dioxole group may mimic catechol moieties in kinase inhibitors, whereas sulfonyl groups in [7–9] enhance polarity and hydrogen-bonding capacity .
Spectral Analysis
Key analytical methods for related compounds (applicable to the target):
- IR Spectroscopy : Absence of C=O (1663–1682 cm⁻¹) in thiazole intermediates confirms cyclization (cf. triazole-thiones in ) .
- NMR : Expected signals include:
- 1-naphthyl protons (δ 7.4–8.3 ppm, aromatic).
- Tetrahydrobenzo-thiazole CH₂ groups (δ 1.5–2.8 ppm).
Research Findings and Implications
- Activity Trends : Thiazole-carboxamides in show statistically significant activity (p<0.05–0.001) in target assays, suggesting the target compound’s naphthyl group may enhance potency through increased hydrophobic interactions .
- Metabolic Stability : The benzo[d][1,3]dioxole group could resist oxidative metabolism better than halogenated aryl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
